(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol is a complex organic compound notable for its unique structural features, which include a tetrahydrofuran ring and a diazepane moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activity and applications in drug design.
The compound is synthesized from readily available precursors through various chemical methods. It has been characterized and studied in scientific literature, particularly regarding its synthesis and potential applications in pharmaceuticals.
The synthesis of (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol typically involves multiple steps:
Industrial production may optimize these synthetic routes for large-scale applications, utilizing continuous flow reactors and high-throughput screening to improve yield and selectivity.
The molecular formula of (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol is , with a molecular weight of 200.28 g/mol. Its structural representation includes:
Property | Value |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol |
InChI | InChI=1S/C10H20N2O2/c1-11... |
InChI Key | XUZYZMNJPUDSIG-NXEZZACHSA-N |
Isomeric SMILES | CN1CCCN(CC1)[C@@H]2COC[C@H]2O |
The stereochemistry at the 3rd and 4th positions is crucial for its biological activity.
(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and specificity of the products formed from these reactions. For example, oxidation may yield various carbonyl compounds depending on the oxidizing agent used.
The mechanism of action for (3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The diazepane moiety likely interacts with binding sites on proteins, while the tetrahydrofuran ring affects conformation and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects depending on the target .
The compound exhibits typical properties associated with alcohols:
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties are essential for understanding its behavior in various chemical environments .
(3S,4R)-4-(4-methyl-1,4-diazepan-1-yl)oxolan-3-ol holds several scientific research applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3